molecular formula C10H10N4 B11908340 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline

1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B11908340
M. Wt: 186.21 g/mol
InChI Key: SJXBLWOKMSMQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline is a synthetic organic compound belonging to the fused triazoloquinoxaline chemical class. This structure is a key intermediate in the synthesis of a wide range of biologically active molecules. The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives demonstrating a broad spectrum of pharmacological activities in research settings, including investigation as anticancer agents , adenosine receptor antagonists , and phosphodiesterase inhibitors . The primary research application of this specific dihydro derivative is as a versatile building block for further chemical elaboration. It serves as a precursor in synthetic routes, for instance, in the preparation of the corresponding aromatic 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline compound via dehydrogenation . By providing this core structure, researchers can explore structure-activity relationships (SAR) and develop novel compounds for various research programs. Applications: Medicinal Chemistry Research: Serves as a key intermediate for the design and synthesis of new chemical entities for pharmacological screening. Chemical Biology: Useful as a precursor for potential probe or tool compound development targeting various enzymes and receptors. Structure-Activity Relationship (SAR) Studies: The methyl group at the 1-position provides a site for further functionalization to explore the impact on biological activity and physicochemical properties. Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and adhere to standard laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C10H10N4/c1-7-12-13-10-6-11-8-4-2-3-5-9(8)14(7)10/h2-5,11H,6H2,1H3

InChI Key

SJXBLWOKMSMQTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3NC2

Origin of Product

United States

Preparation Methods

Eco-Compatible Catalytic Systems

Recent advancements prioritize green chemistry principles. For example, cyclization reactions employing 2-methyltetrahydrofuran (2-Me-THF) as a solvent under microwave irradiation have demonstrated improved yields (61%) compared to traditional solvents like acetonitrile (28%). Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) has also been adapted for triazoloquinoxaline synthesis, enabling the generation of diverse derivatives through reactions with aromatic and aliphatic alkynes.

Table 1: Optimization of Cyclization Conditions

SolventCatalystTemperatureYield (%)
2-Me-THFNoneReflux61
AcetonitrileCu(I)Reflux44
Ionic liquidBMIM PF₆100°C36

N-Methylation Techniques

Introducing the methyl group at the N1 position is critical for accessing 1-methyl-4,5-dihydro-triazolo[4,3-a]quinoxaline. Traditional methods using dimethyl sulfate or iodomethane suffer from low yields (15–64%) and toxicity concerns.

Sustainable Methylation with Dimethyl Carbonate

A greener protocol utilizes dimethyl carbonate (DMC) as both solvent and methylating agent. Reaction of-triazolo[1,5-a]quinoxalin-4(5H)-one with DMC and potassium carbonate at 140°C for 16 hours achieves a 78% yield of the N-methylated product. This method avoids hazardous reagents and aligns with green chemistry principles.

Reaction Scheme

Triazoloquinoxalinone+(CH₃O)₂COK₂CO₃, 140°C1-Methyl-triazoloquinoxaline+CO2\text{Triazoloquinoxalinone} + \text{(CH₃O)₂CO} \xrightarrow{\text{K₂CO₃, 140°C}} \text{1-Methyl-triazoloquinoxaline} + \text{CO}_2 \uparrow

Alternative Alkylation Approaches

Benzyl bromide and cyclopropyl methyl bromide have been employed for N-alkylation under reflux conditions with cyclopentylmethylether as the solvent. While these methods yield substituted derivatives (e.g., 5-benzyl or 5-cyclopropylmethyl), they are less relevant for the target methyl derivative.

Functionalization and Derivatization

Post-methylation functionalization expands the utility of the core structure. For instance, hydrolysis of methyl esters to carboxylic acids or amidation with amines (e.g., benzylamine, cyclohexylamine) under ultrasound irradiation enables rapid access to bioactive analogs.

Table 2: Selected Derivatives and Their Yields

DerivativeReaction ConditionsYield (%)
5-Methyl-3-carboxylateDMC, K₂CO₃, 140°C, 16 h78
5-Benzyl-3-carboxylateBenzyl bromide, reflux, 12 h95
5-Cyclopropylmethyl-3-carboxylateCyclopropyl bromide, reflux89

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like 2-Me-THF enhance cyclization yields by stabilizing intermediates, while ionic liquids offer mixed results due to viscosity challenges. Microwave-assisted reactions reduce reaction times but may lower yields if improperly calibrated.

Catalytic Systems

Copper catalysts in CuAAC reactions facilitate triazole formation but require careful handling to avoid byproducts. Palladium on alumina catalysts enable selective hydrogenation during nitro group reduction, critical for cyclization.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H/¹³C NMR : Distinct peaks for methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 186.21 (C₁₀H₁₀N₄⁺).

  • X-ray Crystallography : Resolves the planar triazoloquinoxaline core and methyl substitution pattern .

Chemical Reactions Analysis

N-Methylation Reactions

The methyl group at position 1 can be introduced via sustainable alkylation methods:

  • Dimethyl carbonate (DMC) acts as both solvent and methylating agent under basic conditions (K₂CO₃) at 140°C for 16 hours, achieving 78% yield .

  • Alternative methods using iodomethane or dimethyl sulfate show lower efficiency (15–64% yields) .

Amidation and Ester Hydrolysis

The 3-carboxylate ester undergoes functional group transformations:

Reaction TypeConditionsProduct YieldSource
Ester → Amide Ultrasound-assisted reaction with amines (e.g., benzylamine, pyrrolidine)80–95%
Ester → Carboxylic Acid NaOH in MeOH/H₂O (3:1) at reflux85%

Example:
Methyl 4-oxo-4,5-dihydro- triazolo[4,3-a]quinoxaline-3-carboxylate reacts with cyclohexylamine under ultrasound to form the corresponding amide in 92% yield .

N-Alkylation at Position 5

The NH group in the dihydroquinoxaline ring undergoes alkylation:

  • Benzylation : Benzyl bromide with K₂CO₃ in cyclopentyl methyl ether (CPME) at 130°C for 12 hours gives quantitative yield .

  • Cyclopropanation : Cyclopropyl methyl bromide under similar conditions yields 5-(cyclopropylmethyl) derivatives .

Electrophilic Substitution

The aromatic quinoxaline ring participates in halogenation and nitration:

  • Chlorination : 2,3-Dichloroquinoxaline intermediates form via POCl₃ treatment, enabling further functionalization .

  • Nitration : Nitro groups introduced at position 7 facilitate subsequent reductions to amines .

Cyclization Reactions

Key synthetic pathways involve cyclization steps:

  • Triazole Formation : Hydrazinoquinoxalines react with triethyl orthoformate to close the triazole ring .

  • Photoredox [3+2] Cyclization : Hypervalent iodine reagents enable triazoloquinoxaline synthesis under visible light catalysis .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

ModificationBiological TargetNotable CompoundActivity vs MilrinoneSource
Piperidine-4-carboxamide Cardiac inotropy6a (1-(2-fluorobenzyl)-N-substituted)11.92% ↑ vs 6.36%
Thiol Derivatives Anticonvulsant activity Triazolo[4,3-a]quinoxaline-4-thiolED₅₀ = 32 mg/kg

Hydrogenation and Reductions

The dihydroquinoxaline moiety undergoes selective reduction:

  • Catalytic Hydrogenation : Pd/Al₂O₃ with H₂ gas reduces nitro groups to amines without affecting the triazole ring .

  • NaBH₄ Reduction : Converts carbonyl groups to alcohols in fused systems .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

  • Suzuki-Miyaura : 7-Bromo derivatives react with aryl boronic acids to install biphenyl groups (45–70% yields) .

  • Buchwald-Hartwig Amination : Introduces amine substituents at position 4 .

Solvent and Catalyst Innovations

Recent methodologies emphasize sustainability:

  • Eco-Compatible Catalysts : CuI/DBU in PEG-400 replaces toxic solvents for triazole syntheses .

  • Microwave Assistance : Reduces reaction times for cyclizations from 12 hours to 30 minutes .

This compound’s reactivity profile positions it as a valuable scaffold in medicinal chemistry, particularly for CNS and cardiovascular targets. Future research directions include enantioselective functionalization and green chemistry optimizations.

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anti-proliferative activity against various cancer cell lines.

  • Mechanism of Action : Research indicates that these compounds may act as DNA intercalators, binding to the DNA and disrupting replication processes. For instance, derivatives designed with specific substituents at positions 1 and 5 showed enhanced DNA binding affinity and improved anti-proliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines .
  • Case Studies : A recent study synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their effects on tumor cell lines. The most potent compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
19aMCF-712.5
12dHepG210.0
DoxorubicinMCF-715.0

Neuropharmacological Effects

Another area of interest is the neuropharmacological applications of this compound. It has been studied for its interaction with central nervous system receptors.

  • AMPA Receptor Affinity : Certain derivatives have shown affinity for AMPA receptors, suggesting potential use in treating CNS disorders related to excitatory amino acid overactivity. This positions the compound as a candidate for developing treatments for conditions such as epilepsy and neurodegenerative diseases .

Synthetic Utility

The synthetic routes to create [1,2,4]triazolo[4,3-a]quinoxaline derivatives are also noteworthy.

  • Synthesis : Various methods have been developed to synthesize these compounds efficiently. For example, the reaction of hydrazinoquinazolinones with acetylacetone yields the desired triazole structure with good yields and purity .
  • Diversity in Derivatives : The ability to modify different substituents on the quinoxaline scaffold allows for the exploration of structure-activity relationships (SAR), which can lead to the identification of more potent analogs .

Mechanism of Action

The mechanism of action of 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline primarily involves DNA intercalation, which disrupts the replication and transcription processes in cells. This compound binds to the DNA active site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it acts as an antagonist to the A2B adenosine receptor, which is involved in various pathophysiological conditions, including tumor growth and metastasis .

Comparison with Similar Compounds

Anticonvulsant Agents

  • 1-Substituted-7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines (e.g., compound 4a): Substituents: Benzyloxy group at position 7, hydrogen or phenyl at position 1. Activity: ED50 = 17.3 mg/kg (MES test), TD50 > 300 mg/kg, with a protective index (PI) > 13 . SAR: Benzyloxy groups enhance anticonvulsant activity, while halogenation (e.g., fluorine) further improves potency .
  • 5-(p-Fluorophenyl)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline (compound 3f): Substituents: p-Fluorophenyl at position 3. Activity: ED50 = 27.4 mg/kg (MES) and 22.0 mg/kg (PTZ), highlighting the efficacy of halogenated aryl groups .
  • 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline: Substituents: Methyl at position 1. Potential Impact: Reduced polarity compared to benzyloxy or halogenated analogs may alter blood-brain barrier penetration, though anticonvulsant activity remains uncharacterized .

Anti-inflammatory Agents

  • 5-Alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamides (e.g., compound 6j): Substituents: Carboxamide at position 1, 4-fluorobenzyl at position 4. Activity: IC50 values against COX-2 in the nanomolar range, demonstrating the importance of carboxamide groups for enzyme inhibition .

Anticancer Agents

  • [1,2,4]Triazolo[4,3-a]quinoxaline-derived DNA intercalators: Substituents: Thiol or propanamide groups at position 1. Activity: IC50 values of 2.1–8.7 µM against HepG2, HCT-116, and MCF-7 cell lines, with molecular docking confirming DNA intercalation .

Pharmacological Data Comparison

Compound Class Substituents Key Activity ED50/IC50 Reference
Anticonvulsant (7-benzyloxy) 7-Benzyloxy, 1-phenyl MES Seizure Protection ED50 = 17.3 mg/kg
Anticonvulsant (p-fluorophenyl) 5-p-Fluorophenyl MES/PTZ Protection ED50 = 27.4/22.0 mg/kg
Anti-inflammatory (carboxamide) 1-Carboxamide, 5-alkyl COX-2 Inhibition IC50 = 0.12–1.84 µM
Anticancer (DNA intercalator) 1-Thiol/propanamide Cytotoxicity IC50 = 2.1–8.7 µM
1-Methyl-4,5-dihydro... 1-Methyl Undetermined N/A

Biological Activity

1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of triazoloquinoxalines, characterized by a fused triazole and quinoxaline structure. Its synthesis typically involves cyclization reactions using precursors such as 1-chloro-2-hydrazinoquinoxaline and aldehydes under specific oxidation-reduction conditions . This structural uniqueness is pivotal in determining its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Cytotoxicity Against Cancer Cell Lines : A series of synthesized derivatives were tested against various cancer cell lines. Notably, compounds demonstrated significant cytotoxic activities against melanoma (A375) and breast cancer (MCF-7) cell lines. The most potent derivative exhibited an EC50 of 365 nM against the A375 cell line .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This inhibition leads to apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Antibacterial and Antifungal Activities : Various derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and fungal pathogens. The structure-activity relationship (SAR) studies indicate that specific substitutions enhance antimicrobial potency .

Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of several derivatives of this compound:

CompoundCell LineIC50 (nM)Activity
16aA3753158Moderate
16bA3753527Moderate
17aA375365 High

This table summarizes the cytotoxic effects observed in melanoma cells, establishing a clear correlation between structural modifications and biological activity .

Study 2: VEGFR-2 Inhibition

Another study focused on the anti-proliferative effects of derivatives against HepG2 and MCF-7 cell lines revealed:

CompoundCell LineIC50 (µM)Mechanism
19aMCF-70.5 VEGFR-2 Inhibition
-HepG20.7 VEGFR-2 Inhibition

These findings underscore the compound's potential as a therapeutic agent targeting angiogenesis in tumors .

The biological activity of this compound is primarily mediated through:

  • Receptor Interactions : Binding to GABA receptors enhances inhibitory neurotransmission, contributing to anxiolytic effects.
  • Cell Cycle Arrest : Induction of apoptosis through modulation of cell cycle regulators and pro-apoptotic factors.

Q & A

Q. What are the established synthetic routes for 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline, and what reaction conditions optimize yield?

The synthesis typically involves cyclization of hydrazine derivatives with quinoxaline precursors. For example, intramolecular cyclization of 2-hydrazino-3-phenylquinoxaline derivatives under acidic or basic conditions yields triazoloquinoxalines . Optimized methods include one-pot synthesis using 1-azido-2-isocyanoarenes with Ir catalysis under visible light, achieving high bond-forming efficiency . Reaction conditions such as solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., phenyliodine(III) dicyclohexanecarboxylate) significantly affect yields (reported 60–85%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and methyl group integration (e.g., methyl protons at δ 2.5–3.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C12_{12}H9_{9}N3_{3}O2_{2} for methyl-substituted derivatives) .
  • HPLC : Assesses purity (>95% via C18 columns with acetonitrile/water gradients) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What primary biological activities have been reported for this compound and its derivatives?

  • Anticonvulsant activity : Derivatives with 7-alkoxy or 7-benzylamino substituents show potent efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with ED50_{50} values <30 mg/kg .
  • Antitumor activity : Substitutions at the 1- and 3-positions enhance cytotoxicity against HeLa and MCF-7 cell lines (IC50_{50} 8–15 µM) .
  • Antimicrobial activity : Triazoloquinoxalines with electron-withdrawing groups (e.g., Cl, F) exhibit broad-spectrum activity (MIC 2–8 µg/mL) .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the anticonvulsant efficacy of triazoloquinoxaline derivatives?

  • Position 7 : Alkoxy groups (e.g., heptyloxy) enhance lipid solubility and blood-brain barrier penetration, reducing seizure duration in MES models .
  • Position 1 : Methyl substitution improves metabolic stability but may reduce binding affinity to GABAA_A receptors compared to bulkier groups .
  • Position 3 : Electron-withdrawing substituents (e.g., fluorine) increase dipole interactions with voltage-gated sodium channels, enhancing potency . Contradictory results in toxicity profiles (e.g., LD50_{50} variations) highlight the need for substituent-specific ADMET studies .

Q. What strategies can resolve contradictions in reported biological activity data across different studies?

  • Standardized assays : Discrepancies in IC50_{50} values (e.g., antitumor activity) often arise from variations in cell lines (HeLa vs. HepG2) or incubation times .
  • Dosage normalization : Adjusting molar concentrations rather than mass/volume ratios reduces variability in antimicrobial studies .
  • Meta-analysis : Cross-referencing substituent effects (e.g., 7-alkoxy vs. 7-alkyl) using QSAR models identifies outliers due to assay sensitivity .

Q. How can computational methods like molecular docking enhance the design of triazoloquinoxaline-based therapeutics?

  • Molecular docking : Predicts binding modes with targets like cyclooxygenase-2 (COX-2) or γ-aminobutyric acid (GABA) receptors. For example, 1-methyl derivatives show strong hydrogen bonding with COX-2’s Tyr355 residue .
  • Quantum chemical calculations : Optimize reaction pathways (e.g., cyclization energy barriers) using density functional theory (DFT), reducing trial-and-error synthesis .
  • ADMET prediction : Tools like SwissADME forecast bioavailability (e.g., methyl-substituted derivatives have higher LogP values, suggesting CNS penetration) .

Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s pharmacokinetic and toxicity profiles?

  • In vitro :
    • Hepatocyte assays : Assess metabolic stability (e.g., CYP450-mediated oxidation of methyl groups) .
    • Caco-2 cells : Predict intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s indicates high permeability) .
  • In vivo :
    • Rodent MES/PTZ models : Quantify anticonvulsant efficacy and neurotoxicity (rotarod test) .
    • Xenograft models : Evaluate antitumor activity with bioluminescence imaging (e.g., luciferase-tagged HeLa tumors) .

Q. How does the presence of electron-donating vs. electron-withdrawing groups affect the compound’s reactivity and bioactivity?

  • Electron-donating groups (e.g., -OCH3_3) : Increase nucleophilicity at the triazole ring, enhancing reactivity in Suzuki-Miyaura couplings . However, they reduce oxidative stability in metabolic assays .
  • Electron-withdrawing groups (e.g., -NO2_2) : Improve electrophilic substitution but may reduce solubility. Fluorine substitutions balance lipophilicity and target affinity, as seen in COX-2 inhibition studies .
  • Steric effects : Bulky substituents at position 1 hinder π-π stacking with DNA in antitumor applications but improve selectivity for kinase targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.